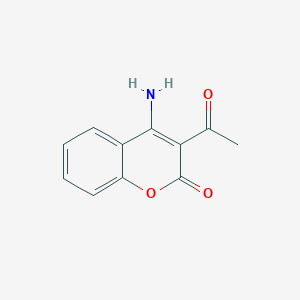

3-Acetyl-4-amino-2H-chromen-2-one

Beschreibung

3-Acetyl-4-amino-2H-chromen-2-one is a coumarin derivative featuring an acetyl group at position 3 and an amino group at position 4 of the chromen-2-one scaffold. Coumarins are heterocyclic compounds with a benzopyrone structure, widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Synthesis: The compound can be synthesized via substitution reactions. For instance, 3-acetyl-4-hydroxy-2H-chromen-2-one (a precursor) is prepared by refluxing 4-hydroxycoumarin with acetic acid and phosphorus oxychloride (POCl₃), followed by recrystallization from ethanol .

Eigenschaften

CAS-Nummer |

133280-77-0 |

|---|---|

Molekularformel |

C11H9NO3 |

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

3-acetyl-4-aminochromen-2-one |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-10(12)7-4-2-3-5-8(7)15-11(9)14/h2-5H,12H2,1H3 |

InChI-Schlüssel |

QVVNHTWDCSDDFG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C2=CC=CC=C2OC1=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Route 1: Acetylation of 4-Aminocoumarin

Step 1: Synthesis of 4-Aminocoumarin

4-Aminocoumarin serves as the precursor for this route. It is synthesized via reduction of 4-nitrocoumarin, which is obtained through nitration of coumarin:

-

Nitration : Coumarin undergoes nitration using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitrocoumarin.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine, producing 4-aminocoumarin.

Step 2: Acetylation at the 3-Position

4-Aminocoumarin is acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid (e.g., POCl₃):

Route 2: Amination of 3-Acetyl-4-hydroxy-2H-chromen-2-one

Step 1: Synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one

4-Hydroxycoumarin reacts with acetylating agents under acidic conditions:

Step 2: Conversion of Hydroxyl to Amino Group

The hydroxyl group at position 4 is replaced via a two-step process:

Route 3: Direct Functionalization via Nitro Reduction

Step 1: Nitration of 3-Acetyl-4-hydroxy-2H-chromen-2-one

3-Acetyl-4-hydroxy-2H-chromen-2-one is nitrated at the 4-position using fuming HNO₃ in H₂SO₄.

Step 2: Reduction of Nitro Group

The nitro intermediate is reduced to an amine using H₂/Pd-C or Fe/HCl.

Yield : 50–65% (over two steps).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Route 1 | High purity; scalable | Requires handling of toxic nitrating agents | 70–85% |

| Route 2 | Avoids nitro intermediates | Tosylation step prone to side reactions | 60–75% |

| Route 3 | Direct functionalization | Low yield due to competing nitration sites | 50–65% |

Optimization Strategies

-

Catalyst Selection : POCl₃ enhances acetylation efficiency by activating the carbonyl group.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve amination rates in Route 2.

-

Temperature Control : Maintaining <5°C during nitration minimizes byproducts.

Characterization Data

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Acetyl-4-amino-2H-chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und reduzierte Derivate.

Substitution: Verschiedene substituierte Cumarinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 3-Acetyl-4-amino-2H-chromen-2-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antitumor Activity

Research has demonstrated that derivatives of coumarin, including this compound, exhibit significant antitumor properties. For instance, a study reported that certain synthesized derivatives showed promising activity against various cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 5.0 |

| 3-Acetyl derivative A | MCF-7 | 4.5 |

| 3-Acetyl derivative B | HCT116 | 6.0 |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using assays such as DPPH radical scavenging. Compounds derived from this structure have shown considerable capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Control (Vitamin C) | 90% |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that certain derivatives possess comparable or superior activity to standard antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Synthesis and Evaluation of Novel Derivatives

A recent study synthesized several novel derivatives based on the structure of this compound and evaluated their biological activities. These derivatives were tested for their antitumor effects against a panel of human tumor cell lines, revealing significant activity that warrants further investigation .

Multi-targeted Therapeutic Agents

Research has also focused on the development of multi-targeted agents incorporating the coumarin scaffold to address complex diseases like Alzheimer's disease through dual inhibition pathways. This approach highlights the versatility of coumarin derivatives in drug design .

Wirkmechanismus

The mechanism of action of 3-Acetyl-4-amino-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Positional Isomerism :

- 3-Acetyl-6-amino-2H-chromen-2-one (): This positional isomer has the amino group at position 6 instead of 3. For example, the 4-amino group in the target compound may engage in stronger intermolecular interactions compared to the 6-amino derivative .

- 4-Hydroxy-2H-chromen-2-one (): Replacing the amino group with a hydroxy group reduces basicity and hydrogen-bond donor capacity, which could decrease solubility in polar solvents .

Functional Group Variations :

- Nitro vs.

- Acetyl vs. Methoxy/Chloro Groups : Derivatives like 6-bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one () and 3-(4-chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one () demonstrate that electron-donating (methoxy) or halogen (chloro) substituents modulate lipophilicity and steric hindrance. The acetyl group in the target compound may balance lipophilicity and hydrogen-bond acceptor capacity, favoring membrane permeability .

Physical and Chemical Properties

- Hydrogen Bonding and Crystallography: The amino group in 4-[(4-methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one () forms N–H···O hydrogen bonds, stabilizing its crystal lattice. The acetyl group in the target compound may compete for hydrogen-bond acceptor sites, altering packing efficiency .

Biologische Aktivität

3-Acetyl-4-amino-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Properties:

- CAS Number: 133280-77-0

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight: 203.19 g/mol

- IUPAC Name: 3-acetyl-4-aminochromen-2-one

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction. This process condenses 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol. The compound can also undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives with potentially enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to standard antibiotics like imipenem .

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 8 | Imipenem |

| Escherichia coli | 16 | Imipenem |

| Candida albicans | 32 | Fluconazole |

Antioxidant Activity

The compound has demonstrated potent antioxidant activity through various assays, including the DPPH radical scavenging method. The ability to scavenge free radicals suggests its potential in reducing oxidative stress-related diseases .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies involving human tumor cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) have shown that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.0 | Apoptosis |

| HCT116 | 12.5 | Cell Cycle Arrest |

| MCF7 | 10.0 | Apoptosis |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism: Disruption of microbial cell membranes and inhibition of essential enzymes.

- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.

- Anticancer Mechanism: Induction of apoptosis via activation of apoptotic signaling pathways.

Case Studies

- Study on Antitumor Activity: A study reported that several derivatives of coumarin, including this compound, were screened against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values indicating strong potential as anticancer agents .

- Antioxidant Efficacy Study: Another investigation highlighted the compound's antioxidant capacity using DPPH assays, where it exhibited superior radical scavenging abilities compared to traditional antioxidants .

Q & A

Q. What are the standard synthetic protocols for 3-Acetyl-4-amino-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, 3-acetyl derivatives of chromen-2-one can be synthesized via catalytic reactions using Zn[(L)-proline]₂, which facilitates intramolecular cyclization under mild conditions. Optimization includes adjusting solvent systems (e.g., ethanol or neat conditions), catalyst loading, and temperature to improve yields. Hydrogen peroxide in alkaline ethanol may aid in oxidation steps, as seen in analogous chromenone syntheses .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm acetyl and amino proton signals (e.g., δ ~2.3 ppm for acetyl CH₃ and δ ~5.0–6.0 ppm for NH₂). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH/OH bands (~3200–3500 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group , unit cell parameters ) provides absolute configuration and intermolecular interactions. SHELXL/SHELXS software is standard for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in cytotoxicity or antimicrobial data require systematic re-evaluation:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .

- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound purity or assay protocols .

- Molecular Docking : Validate activity trends by simulating binding interactions with target proteins (e.g., acetylcholinesterase for neuroactivity studies) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Twinned Data : High-resolution data (≤1.0 Å) and SHELXE’s twin refinement tools can resolve overlapping reflections .

- Hydrogen Bonding Networks : Graph set analysis (e.g., Etter’s rules) identifies patterns like rings, critical for stability prediction. Software like Mercury visualizes these interactions .

- Disorder Handling : Partial occupancy refinement and restraints (e.g., DELU in SHELXL) improve models for flexible acetyl/amino groups .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity using descriptors like logP and Hammett constants .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction sites .

- MD Simulations : Assess binding stability in physiological conditions (e.g., solvation models in GROMACS) .

Data Contradiction and Validation

Q. What strategies validate the structural purity of synthesized this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity.

- Cross-Validation : Match melting points (e.g., 180–185°C) and spectral data (e.g., -NMR δ ~160 ppm for C=O) with literature .

- PLATON Checks : Use ADDSYM and TWINABS in PLATON to detect missed symmetry or twinning in crystallographic data .

Hydrogen Bonding and Supramolecular Assembly

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.